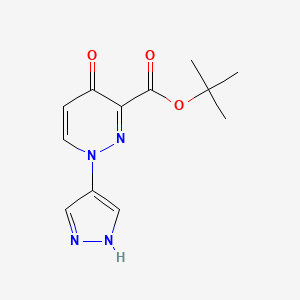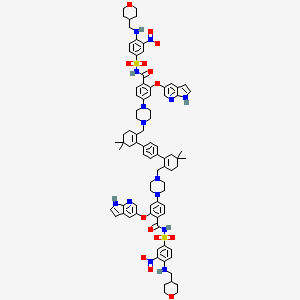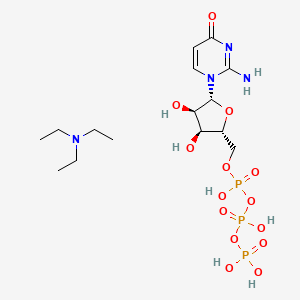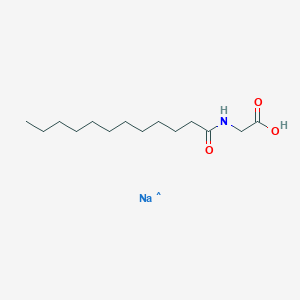
Sodium-N-Dodecanoylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium-N-Dodecanoylglycine, also known as N-Dodecanoylglycine, is an organic compound with the chemical formula C14H27NO3. It is a white solid that is soluble in ketone and ether solvents but almost insoluble in water. This compound is known for its good chemical and thermal stability . It is widely used in cosmetics, personal care products, and detergents due to its surfactant and emulsifying properties .
Preparation Methods
Sodium-N-Dodecanoylglycine can be synthesized through the reaction of lauroyl chloride with glycine. In this reaction, glycine reacts with lauroyl chloride to form this compound and hydrogen chloride as a by-product . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrogen chloride produced.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Sodium-N-Dodecanoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium-N-Dodecanoylglycine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study cell membrane interactions and as a component in cell culture media.
Mechanism of Action
The mechanism of action of Sodium-N-Dodecanoylglycine involves its interaction with cell membranes and proteins. It acts as a surfactant, reducing the surface tension between different phases, which enhances the solubility and dispersion of compounds. Its molecular targets include lipid bilayers and membrane proteins, where it can alter membrane fluidity and permeability .
Comparison with Similar Compounds
Sodium-N-Dodecanoylglycine is similar to other N-acylglycines, such as N-Lauroylglycine and N-Myristoylglycine. These compounds share similar surfactant properties but differ in their acyl chain lengths, which can affect their solubility and emulsifying capabilities . This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain applications .
Similar Compounds
- N-Lauroylglycine
- N-Myristoylglycine
- N-Palmitoylglycine
Properties
Molecular Formula |
C14H27NNaO3 |
|---|---|
Molecular Weight |
280.36 g/mol |
InChI |
InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18); |
InChI Key |
IPGHZTWGEWUWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
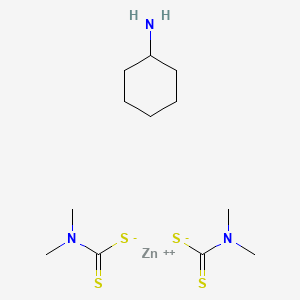
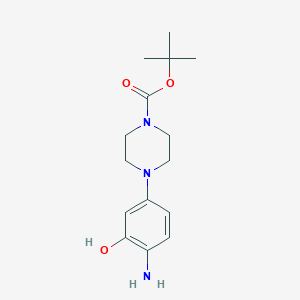
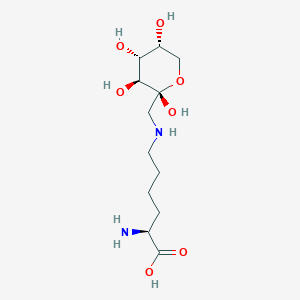
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
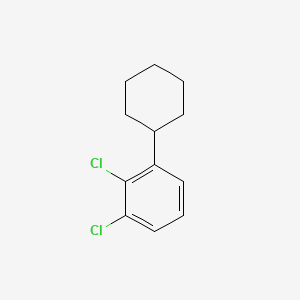
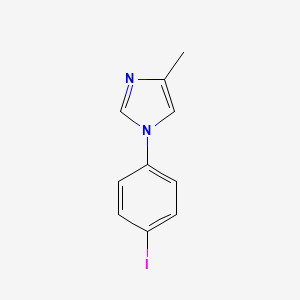
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
